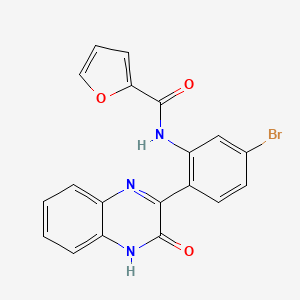

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O3/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKDLWSRNBLGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling is often employed for forming the carbon-carbon bonds between these fragments .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to form a hydrogenated phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrogenated phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: Used in the development of new materials with specific electronic or photonic properties

Mechanism of Action

The mechanism by which N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the furan ring can participate in electron transfer reactions. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Insights from Comparative Analysis

Impact of Bromine Substitution

- Bromine at the phenyl ring (e.g., N-(4-bromophenyl)furan-2-carboxamide) enhances antibacterial activity by increasing electrophilicity and membrane penetration .

- In contrast, bromine on the furan ring (e.g., 5-bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide) may alter solubility and metabolic stability .

Role of Quinoxaline Derivatives

- Quinoxaline moieties, particularly 3-hydroxy or 3-cyano derivatives, improve binding to fungal or bacterial targets via hydrogen bonding and π-π stacking .

- 1,4-Di-N-oxide quinoxaline derivatives (e.g., ) exhibit enhanced redox activity, contributing to antifungal effects .

Furan-2-Carboxamide Modifications

Antiviral Activity

- Fluorine and methoxy substitutions on the benzyl/phenyl groups (e.g., N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide) enhance antiviral potency by optimizing steric and electronic interactions with host or viral targets .

Biological Activity

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of quinoxaline derivatives and subsequent functionalization. The synthetic route may include:

- Formation of Quinoxaline : Starting from appropriate precursors such as 3-hydroxyquinoxaline.

- Bromination : Introducing a bromine atom at the 5-position.

- Coupling Reaction : Reacting the brominated quinoxaline with furan derivatives to form the final amide.

Anticancer Properties

Research suggests that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on similar quinoxaline derivatives have shown:

- Inhibition of Cell Proliferation : Compounds have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating effective inhibition of cell growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6l | A549 | 0.46 | Apoptosis via mitochondrial pathway |

| 6k | A549 | 3.14 | Induces pro-apoptotic signals |

These results suggest that this compound may similarly induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

In addition to anticancer effects, some studies have indicated that quinoxaline derivatives possess antimicrobial properties. The presence of halogens such as bromine can enhance the biological activity against bacterial strains, making these compounds potential candidates for further investigation in antimicrobial therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, inhibiting proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Study on Quinoxaline Derivatives

A study conducted on a series of flavonol compounds demonstrated that structural modifications significantly affect their biological activities against human lung cancer cells (A549). The findings indicated that introducing halogen substitutions enhanced anticancer potency, supporting the hypothesis that this compound could exhibit similar enhancements in activity due to its bromine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.